molecular formula C21H19BrN2O5 B2601222 ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868223-98-7

ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2601222
CAS No.: 868223-98-7
M. Wt: 459.296
InChI Key: ALWYAIZEJLDNEO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic small molecule featuring a hybrid scaffold combining isoquinoline, carbamoyl, and bromophenyl moieties. Its structure includes an ethyl acetate group linked via an ether bond to a 1,2-dihydroisoquinolin-5-yl core, which is further substituted with a carbamoylmethyl group attached to a 4-bromophenyl ring.

Properties

IUPAC Name

ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWYAIZEJLDNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, including the formation of the isoquinolinyl core, the introduction of the bromophenyl group, and the esterification process. Common synthetic routes may include:

    Formation of Isoquinolinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromine-containing reagents.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

a) Ethyl 2-(4-bromophenyl)-2-(dimethyl(oxo)-sulfaneylidene)acetate

  • Structure: Shares the ethyl acetate and 4-bromophenyl groups but replaces the isoquinoline-carbamoyl moiety with a sulfoxonium ylide.
  • Synthesis : Prepared via sulfoxonium ylide formation from ethyl 2-(4-bromophenyl)acetate, yielding a 51% isolated product .
  • Properties : Lower molecular weight (277.0893 g/mol vs. ~470 g/mol for the target compound) and distinct reactivity due to the ylide group.

b) [2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide]

  • Structure: Similar isoquinoline core and bromophenyl group but substitutes the ethyl acetate with an acetamide linked to a benzodioxin ring.

c) [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate

  • Structure: Retains the bromophenyl-acetate backbone but replaces the isoquinoline with a benzodioxol-amino group.
  • Functional Impact : The benzodioxol group introduces electron-rich aromaticity, which could alter pharmacokinetic properties such as solubility and metabolic stability .

Key Observations:

Substituent Effects : The presence of a carbamoyl group in the target compound may enhance binding to amine-recognizing biological targets (e.g., kinases or GPCRs) compared to sulfoxonium ylides or benzodioxins .

Synthetic Complexity: The target compound’s isoquinoline core likely requires multi-step synthesis involving cyclization and carbamoylation, whereas sulfoxonium ylides are synthesized in fewer steps .

Biological Activity

Ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.

Preliminary studies indicate that this compound interacts with steroidogenic factor 1 (SF-1) in human cells. The effective concentration (EC50) for this interaction is approximately 190 nM , suggesting its potential application in modulating steroid hormone synthesis and related pathways .

In Vitro Studies

In vitro assays have been employed to assess the compound's effects on cellular growth and enzyme inhibition. For instance, compounds sharing structural similarities have demonstrated significant inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . Further exploration into the compound's inhibitory profile could reveal additional therapeutic applications.

Study 1: Interaction with Steroidogenic Factor 1

A study focused on the interaction of this compound with SF-1 demonstrated its potential role in regulating steroid hormone synthesis. The findings suggest that this compound could be further explored as a therapeutic agent in conditions related to hormonal imbalances .

Study 2: Comparative Analysis of Similar Compounds

A comparative analysis involving structurally related compounds revealed that those with similar functional groups exhibited varying degrees of biological activity. For example, derivatives of bromophenyl carbamate were found to possess notable antimicrobial properties, suggesting that this compound may also share these attributes .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureEC50 (nM)Biological Activity
Ethyl 2-[...]-acetateStructure190SF-1 Modulation
N-(4-bromophenyl)-N'-[3-(ethoxycarbonyl)-3H-pyrroleStructure150Enzyme Inhibition
4-Bromophenyl carbamate derivativesStructureVariesAntimicrobial

Note: The structures are represented schematically for illustrative purposes.

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